N~1~,N~2~-dimethyl-D-alaninamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-dimethyl-D-alaninamide hydrochloride is a chemical compound with the empirical formula C5H13ClN2O and a molecular weight of 152.62 g/mol . This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-dimethyl-D-alaninamide hydrochloride typically involves the reaction of D-alanine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation .
Industrial Production Methods
Industrial production of N1,N~2~-dimethyl-D-alaninamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-dimethyl-D-alaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or water .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields oxides, reduction yields amines, and substitution reactions yield various substituted derivatives .
Scientific Research Applications
N~1~,N~2~-dimethyl-D-alaninamide hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to understand enzyme-substrate interactions and protein folding.
Industry: It is used in the production of various industrial chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N1,N~2~-dimethyl-D-alaninamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~3~-dimethyl-beta-alaninamide hydrochloride
- N~1~-phenyl-beta-alaninamide hydrochloride
- N~1~,N~1~-dimethylalaninamide hydrochloride
Uniqueness
N~1~,N~2~-dimethyl-D-alaninamide hydrochloride is unique due to its specific structural configuration and the presence of dimethyl groups on the D-alanine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H13ClN2O |
---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
(2R)-N-methyl-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H/t4-;/m1./s1 |
InChI Key |
RPZMDGWVFXYUAQ-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C(=O)NC)NC.Cl |
Canonical SMILES |
CC(C(=O)NC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.